N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide
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Overview
Description
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a methoxypyridazine moiety attached to a phenyl ring, further connected to a methylbenzamide group.
Preparation Methods
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide typically involves the reaction of 3-amino-6-methoxypyridazine with 3-methylbenzoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It finds applications in the development of new materials and as a component in chemical formulations.
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide can be compared with similar compounds such as:
- N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
- N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-5-3-7-15(11-13)19(23)20-16-8-4-6-14(12-16)17-9-10-18(24-2)22-21-17/h3-12H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOZZOQGXHCRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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